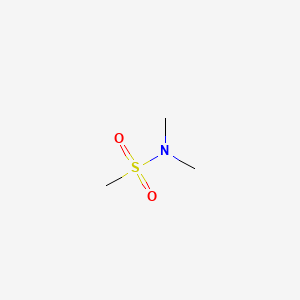

N,N-Dimethylmethanesulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66043. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-dimethylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2S/c1-4(2)7(3,5)6/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFDSGHAIGTEKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90238698 | |

| Record name | N,N-Dimethylmethanesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918-05-8 | |

| Record name | N,N-Dimethylmethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylmethanesulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylmethanesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethylmethanesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylmethanesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Defining a Core Chemical Entity

An In-Depth Technical Guide to N,N-Dimethylmethanesulfonamide

Prepared by: Gemini, Senior Application Scientist

In the landscape of chemical research and pharmaceutical development, precise identification of molecular entities is paramount. This compound is a sulfonamide compound whose simple structure belies its utility as a potential building block and reference compound. This guide provides a comprehensive technical overview of this molecule, anchored by its primary identifier, the CAS number, and extending to its synthesis, characterization, potential applications, and safe handling protocols. The information herein is curated for researchers, scientists, and drug development professionals who require a detailed and practical understanding of this compound.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

This unique numerical identifier distinguishes this specific chemical substance, ensuring unambiguous communication in research, manufacturing, and regulatory contexts.

Part 1: Physicochemical and Structural Properties

Understanding the fundamental properties of a compound is the foundation of its application. This compound is a solid at room temperature with a defined molecular structure and characteristics.[6] Its properties are summarized below, providing a clear data-driven profile.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Synonyms | N,N-Dimethylmethanesulphonamide, Dimethyl(methylsulfonyl)amine | [3][5] |

| Molecular Formula | C₃H₉NO₂S | [1][2][3] |

| Molecular Weight | 123.17 g/mol | [1][2][5] |

| Appearance | Solid | [6] |

| Melting Point | 46°C - 50°C | [5][6] |

| Boiling Point | 119°C - 120°C (at 17 mmHg) | [5] |

| EC Number | 213-039-5 | [3] |

| Topological Polar Surface Area | 45.8 Ų | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

Part 2: Synthesis and Workflow Validation

The synthesis of this compound follows a classic and reliable pathway for sulfonamide formation: the reaction of a sulfonyl chloride with a secondary amine.[7] This approach is efficient and provides a high yield of the desired product when executed with appropriate controls.

Expert Insight: The Rationale Behind the Synthesis

The core of this synthesis is the nucleophilic attack of dimethylamine on the electrophilic sulfur atom of methanesulfonyl chloride. The choice of a non-nucleophilic base, such as triethylamine or pyridine, is critical. This base acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. Without it, the HCl would protonate the dimethylamine starting material, rendering it non-nucleophilic and halting the reaction. The use of an aprotic solvent like dichloromethane (DCM) is preferred to prevent any unwanted side reactions with the highly reactive sulfonyl chloride. The reaction is typically performed at a low temperature initially to control the exothermic nature of the acylation.

Diagram: General Synthesis and Validation Workflow

Caption: Workflow from synthesis to a validated, high-purity final product.

Experimental Protocol: Laboratory-Scale Synthesis

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve dimethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is crucial to manage the reaction's exothermicity.

-

Reactant Addition: Add a solution of methanesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled mixture over 30 minutes. Maintain the temperature below 5°C during the addition.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.

Part 3: Analytical Characterization as a Self-Validating System

The trustworthiness of any chemical study relies on the unambiguous identification and purity assessment of the compounds used. A combination of spectroscopic methods provides a self-validating system to confirm the structure of this compound.

| Technique | Expected Result | Mechanistic Interpretation |

| ¹H NMR | Singlet, δ ~2.8 ppm (6H)Singlet, δ ~2.9 ppm (3H) | The six protons of the two magnetically equivalent N-methyl groups appear as a single peak. The three protons of the S-methyl group appear as a distinct singlet. The 6:3 integration ratio is a critical validation point.[8] |

| IR Spectroscopy | ~1350 cm⁻¹ (strong)~1160 cm⁻¹ (strong)~2950 cm⁻¹ (medium) | These two strong absorptions are characteristic of the asymmetric and symmetric S=O stretching modes of the sulfonamide group, respectively. The peak at ~2950 cm⁻¹ corresponds to C-H stretching. |

| Mass Spectrometry | Molecular Ion [M]⁺ at m/z = 123.04 | The mass spectrum should show a molecular ion peak corresponding to the exact mass of the molecule (C₃H₉NO₂S), confirming the elemental composition. |

Part 4: Applications in Research and Drug Development

While this compound is not an active pharmaceutical ingredient itself, its structural motifs are highly relevant in medicinal chemistry and materials science.

-

Scaffold for Drug Discovery: The sulfonamide functional group is a privileged structure in medicinal chemistry, found in a wide array of antibacterial, diuretic, and anticonvulsant drugs.[7] This simple, stable molecule can serve as a starting point or fragment for the synthesis of more complex, biologically active compounds.

-

Role of the N,N-Dimethyl Group: The N,N-dimethyl moiety is frequently incorporated into drug candidates to modulate physicochemical properties.[9] It can improve aqueous solubility, increase metabolic stability by blocking N-dealkylation pathways, and enhance cell permeability, all of which are critical factors in drug development.[9]

-

Materials Science: Related N,N-dialkyl perfluoroalkanesulfonamides are being investigated for advanced applications, such as stable electrolytes in high-energy density batteries, highlighting the chemical robustness and tunable properties of this compound class.[10]

Part 5: Safety, Handling, and Toxicology

Adherence to proper safety protocols is non-negotiable in a laboratory setting. Based on available safety data, this compound should be handled with the care afforded to all laboratory chemicals.

-

General Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid dust formation during handling.[6]

-

Stability and Storage: The compound is stable under normal laboratory conditions.[6] Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[6]

-

Toxicological Profile: Specific toxicological data for this compound is not extensively documented.[6] However, related compounds like N,N-Dimethylformamide (DMF) have known toxicity profiles, and appropriate caution should be exercised.[11] In case of exposure, rinse the affected area with plenty of water and seek medical attention if symptoms develop.[6]

References

- N,N-Dimethyl-methanesulfonamide. Shanghai Ruiyi Pharmaceutical Technology Co., Ltd. [Link]

- N,N-Dimethylmethanesulphonamide | C3H9NO2S | CID 70191.

- Safe and Scalable Syntheses of N,N-Dimethyltrifluoromethanesulfonamide (DMTMSA) and Other Trifluoromethanesulfonamide Solvents for High Energy Density Battery Applications.

- Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics.

- TOX-22: N,N-Dimethylformamide (CASRN 68-12-2).

- FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.

Sources

- 1. scbt.com [scbt.com]

- 2. N,N-Dimethyl-methanesulfonamide _上海瑞一医药科技股份有限公司【官网】-Ruiyi Tech [ruiyitech.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N,N-Dimethyl methanesulfonamide(918-05-8) 1H NMR [m.chemicalbook.com]

- 9. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

N,N-Dimethylmethanesulfonamide physical properties

An In-Depth Technical Guide to the Physical Properties of N,N-Dimethylmethanesulfonamide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core physical properties of this compound (CAS No. 918-05-8). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data with practical, field-proven insights into its experimental determination.

Introduction: Understanding this compound

This compound is a sulfonamide derivative that serves as a valuable organic intermediate.[1] Its molecular structure, featuring a sulfonyl group flanked by a methyl group and a dimethylamino group, imparts a unique combination of polarity and aprotic character. This structure dictates its physical behavior and, consequently, its utility in various chemical and pharmaceutical applications. A thorough understanding of its physical properties is paramount for process optimization, formulation development, and ensuring safety and efficacy in its applications.

Core Physical and Chemical Identifiers

Precise identification is the foundation of all scientific work. This compound is uniquely identified by the following parameters.

| Identifier | Value | Source(s) |

| CAS Number | 918-05-8 | [1][2][3][4] |

| Molecular Formula | C₃H₉NO₂S | [1][2][3][4] |

| Molecular Weight | 123.17 g/mol | [2][5][6] |

| IUPAC Name | This compound | [3][4] |

| SMILES | CN(C)S(C)(=O)=O | [3][4] |

| InChI Key | WCFDSGHAIGTEKL-UHFFFAOYSA-N | [2][3][4] |

Physicochemical Properties: Data and Interpretation

The utility of a compound in a laboratory or industrial setting is largely governed by its physical state, thermal stability, and interactions with other substances.

Appearance and Form

At ambient conditions, this compound typically presents as a solid.[2] Commercial preparations describe it as a white to cream or pale pink crystalline powder or fused solid.[3][7] The variation in color can be indicative of purity levels, with purer samples being closer to white.

Thermal Properties

Thermal properties are critical for determining appropriate storage conditions, reaction temperatures, and purification methods like distillation or recrystallization.

| Property | Value | Remarks | Source(s) |

| Melting Point | 42.0 - 51.0 °C | A broad range is reported, which may reflect different purity grades. A narrower range of 49 - 50 °C is also cited.[3][7][8] | [1][3][8] |

| Boiling Point | 119-120 °C at 17 mmHg | This value is experimentally determined under reduced pressure to prevent decomposition at higher temperatures. | [1][5] |

| 165.8 °C at 760 mmHg | This is a predicted boiling point at standard atmospheric pressure. | [2] |

-

Expert Insight: The significant difference between the boiling points at reduced and atmospheric pressure is expected for a molecule of this nature. Measuring the boiling point under vacuum is a standard technique for compounds that may degrade before reaching their atmospheric boiling point. The wide melting point range reported by some suppliers (e.g., 42-51°C) suggests that the purity of commercial batches can vary; for sensitive applications, determining the melting range of the specific batch is a crucial quality control step. A sharp melting range is a strong indicator of high purity.[9]

Density and Other Properties

| Property | Value | Remarks | Source(s) |

| Density | 1.158 ± 0.06 g/cm³ | This is a predicted value. | [1] |

| Vapor Pressure | 1.84 mmHg at 25 °C | [1] | |

| Topological Polar Surface Area | 45.8 Ų | This value suggests moderate polarity, influencing solubility and membrane permeability. | [2] |

Solubility Profile

-

Expected Solubility:

-

High Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetone.[10][11]

-

Moderate Solubility: In polar protic solvents like ethanol and methanol.[12]

-

Low Solubility: In nonpolar solvents such as hexane and toluene.[13]

-

Water Solubility: Limited information is available, but moderate solubility would be expected due to its polarity.[12]

-

-

Causality: The principle of "like dissolves like" is central here. The polar sulfonyl group allows for dipole-dipole interactions with polar solvents, while the absence of an N-H bond prevents it from acting as a hydrogen bond donor, limiting its interaction with highly structured protic solvents like water compared to a primary sulfonamide.[13]

Experimental Protocols for Physical Property Determination

The following protocols are self-validating systems for determining key physical properties. They are designed to be robust and reproducible, providing trustworthy data for research and development.

Melting Point Determination

This protocol uses the capillary method, a standard for obtaining an accurate melting range.[14]

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., Vernier Melt Station or Mel-Temp).[9]

-

Heating:

-

For an unknown melting point, perform a rapid heating run to get an approximate value.

-

For the accurate determination, use a fresh sample and heat rapidly to about 15-20 °C below the approximate melting point.

-

Then, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.[14]

Trustworthiness: A narrow melting range (≤ 2 °C) is a primary indicator of a pure compound. The slow heating rate ensures that the temperature of the heating block and the sample are in equilibrium, providing an accurate reading.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Simple Distillation)

This protocol is suitable for determining the boiling point of liquids, and it can be adapted for solids like this compound by first melting the compound.[9]

Methodology:

-

Safety First: Conduct all steps within a certified fume hood. Wear safety goggles and appropriate gloves.[9]

-

Apparatus Assembly:

-

Place a sufficient amount of the compound (e.g., 5-10 mL, if liquid) into a round-bottom flask with a few boiling chips.

-

Assemble a simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser. This placement is critical for measuring the temperature of the vapor in equilibrium with the liquid.

-

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: As the liquid boils, vapor will rise and condense on the thermometer bulb. The temperature will rise sharply and then stabilize.

-

Data Recording: Record the stable temperature at which the liquid is actively boiling and condensate is forming on the thermometer. This is the boiling point.

-

Shutdown: Turn off the heat source but allow the condenser water to run until the apparatus has cooled. Never distill to dryness.[9]

Trustworthiness: A constant, stable temperature reading during distillation indicates that a pure substance is boiling. The pressure must be recorded along with the boiling point, as boiling point is pressure-dependent.

Qualitative Solubility Determination

This protocol uses the shake-flask method to assess solubility in various solvents, which is vital for drug development and reaction chemistry.[15]

Methodology:

-

Solvent Selection: Prepare a panel of representative solvents (e.g., water, ethanol, acetone, toluene, hexane).

-

Sample Addition: To a series of labeled vials, add approximately 10-20 mg of this compound.

-

Solvent Addition: Add 1 mL of a single solvent to its corresponding vial.

-

Equilibration: Cap the vials securely and agitate them at a constant temperature (e.g., using a vortex mixer or shaker) for several minutes to facilitate dissolution.

-

Observation: Visually inspect each vial for the presence of undissolved solid.

-

Classification:

-

Soluble: No solid particles are visible.

-

Slightly Soluble: A significant portion of the solid has dissolved, but some remains.

-

Insoluble: The solid appears largely unchanged.

-

Trustworthiness: This method provides a reliable qualitative assessment of solubility. For quantitative data, a more rigorous protocol involving gravimetric or chromatographic analysis of the saturated solution would be required.[15]

Sources

- 1. chembk.com [chembk.com]

- 2. N,N-DIMETHYL METHANESULFONAMIDE | CymitQuimica [cymitquimica.com]

- 3. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. scbt.com [scbt.com]

- 7. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. WO2018058339A1 - Solvents for use in the electronics industry - Google Patents [patents.google.com]

- 12. amherst.edu [amherst.edu]

- 13. scribd.com [scribd.com]

- 14. scribd.com [scribd.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

N,N-Dimethylmethanesulfonamide chemical structure

An In-depth Technical Guide to N,N-Dimethylmethanesulfonamide: Structure, Synthesis, and Characterization

Introduction

This compound, a member of the sulfonamide class of organic compounds, represents a foundational scaffold in contemporary chemical synthesis and materials science. While the sulfonamide functional group is renowned for its prevalence in pharmaceuticals, the specific structure of this compound (DMMSA) offers a unique combination of stability, polarity, and synthetic versatility. This guide provides an in-depth technical exploration of DMMSA, designed for researchers, scientists, and drug development professionals. We will dissect its core chemical structure, outline robust synthetic protocols, detail methods for its unambiguous characterization, and discuss its relevance in modern chemical applications, moving beyond a simple recitation of facts to explain the underlying chemical principles that govern its behavior.

Molecular Architecture and Physicochemical Profile

A comprehensive understanding of a molecule begins with its fundamental identity and physical properties. These parameters dictate its behavior in a reaction, its solubility, and its overall utility.

Chemical Identity

The unambiguous identification of this compound is established through several key identifiers:

-

IUPAC Name: this compound[1]

-

Synonyms: N,N-dimethyl methanesulfonamide, Dimethyl methylsulfonyl amine[5]

Structural Elucidation

The structure of DMMSA features a central tetrahedral sulfur atom, which is the core of a sulfonyl group (O=S=O). This sulfur is covalently bonded to a methyl group (-CH₃) and to the nitrogen atom of a dimethylamino group (-N(CH₃)₂). The presence of the highly electronegative oxygen atoms polarizes the sulfur-oxygen bonds, rendering the sulfur atom electrophilic and a key site for nucleophilic attack during synthesis.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical properties of DMMSA are critical for designing experimental conditions, including solvent selection and purification methods. The data compiled below is derived from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Melting Point | 46°C to 50°C | [5][6][7] |

| Boiling Point | 119°C to 120°C (at 17 mmHg) | [5][8] |

| Density (Predicted) | 1.158 ± 0.06 g/cm³ | [7][8] |

| pKa (Predicted) | -3.35 ± 0.70 | [8][9] |

| Water Solubility | No information available | [6] |

Synthesis and Reactivity

The construction of the sulfonamide bond is a cornerstone of organic synthesis. The preparation of DMMSA is an archetypal example of this transformation, offering a clear and efficient pathway.

Core Synthesis: Nucleophilic Substitution

The most direct and industrially relevant synthesis of this compound involves the reaction of methanesulfonyl chloride with dimethylamine . This reaction proceeds via a classic nucleophilic substitution mechanism at the electrophilic sulfur center.

Causality of the Mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of dimethylamine (a potent nucleophile) attacks the electron-deficient sulfur atom of methanesulfonyl chloride.

-

Transition State: A trigonal bipyramidal intermediate or transition state is formed.

-

Leaving Group Departure: The chloride ion, an excellent leaving group, is expelled, resulting in the formation of the S-N bond and generating a protonated sulfonamide intermediate.

-

Deprotonation: A second equivalent of dimethylamine acts as a base, abstracting the proton from the nitrogen to yield the final neutral product, this compound, and dimethylammonium chloride as a byproduct.

The use of at least two equivalents of the amine is crucial; one acts as the nucleophile, and the second serves as a base to neutralize the hydrogen chloride (HCl) generated in situ. Alternatively, one equivalent of the amine can be used with a non-nucleophilic tertiary amine base (e.g., triethylamine).

Caption: General workflow for the synthesis of DMMSA.

Self-Validating Experimental Protocol

This protocol is a representative procedure adapted from established methods for sulfonamide synthesis[10][11]. It incorporates self-validating checkpoints to ensure procedural integrity.

Materials & Equipment:

-

Methanesulfonyl chloride

-

Dimethylamine (e.g., 2.0 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Three-neck round-bottom flask, magnetic stirrer, dropping funnel, thermometer, and nitrogen inlet

-

Ice-water bath

Procedure:

-

Reaction Setup: In a fume hood, equip a 250 mL three-neck flask with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel. Purge the system with dry nitrogen.

-

Reactant Charging: Charge the flask with methanesulfonyl chloride (e.g., 5.73 g, 50 mmol) and 100 mL of anhydrous THF. Cool the stirred solution to 0-5°C using an ice-water bath.

-

Causality: Anhydrous conditions prevent hydrolysis of the reactive methanesulfonyl chloride. The low temperature is essential to control the exothermicity of the reaction with the amine, preventing side reactions.

-

-

Amine Addition: Add a 2.0 M solution of dimethylamine in THF (55 mL, 110 mmol, 2.2 equivalents) to the dropping funnel. Add the dimethylamine solution dropwise to the stirred methanesulfonyl chloride solution over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

-

Validation Checkpoint: Upon addition of the amine, a white precipitate of dimethylammonium chloride should form, indicating the reaction is proceeding as expected.

-

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Byproduct Removal: Filter the reaction mixture through a Büchner funnel to remove the precipitated dimethylammonium chloride. Wash the filter cake with a small amount of fresh THF (2 x 15 mL) to recover any entrained product.

-

Product Isolation: Combine the filtrate and washings. Remove the THF solvent under reduced pressure using a rotary evaporator. The crude product will remain as a solid or oil.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., diethyl ether/hexane) or, given its boiling point, purify by vacuum distillation to yield pure this compound.

Spectroscopic and Analytical Characterization

Unambiguous confirmation of the chemical structure and purity of the synthesized DMMSA requires a suite of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Two singlets: δ ~2.9 ppm (s, 3H, S-CH₃) and δ ~2.8 ppm (s, 6H, N-(CH₃)₂). Chemical shifts can vary with solvent[12][13]. |

| ¹³C NMR | Two distinct signals: One for the S-CH₃ carbon and one for the N-(CH₃)₂ carbons[14]. |

| IR Spectroscopy | Strong, characteristic S=O stretching bands at ~1350-1320 cm⁻¹ (asymmetric) and ~1160-1140 cm⁻¹ (symmetric). C-H stretching and bending vibrations for methyl groups will also be present[15][16]. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 123.0354 (exact mass)[1][5][17]. |

Applications in Research and Drug Development

While not typically an active pharmaceutical ingredient itself, this compound and its structural motif are significant in several high-technology fields.

-

Synthetic Building Block: The stability of the sulfonamide bond makes DMMSA an excellent building block. It can be used to introduce the dimethylsulfonamide moiety into larger, more complex molecules. For instance, the core structure can be functionalized, such as through lithiation followed by reaction with an electrophile, to create more elaborate structures for screening in drug discovery programs[8][18].

-

Surrogate for Bioisosteric Replacement: In medicinal chemistry, the sulfonamide group is a well-known bioisostere for other functional groups like amides or carboxylic acids. The N,N-dimethyl substitution provides specific steric and electronic properties, influencing solubility, cell permeability, and metabolic stability, which are critical parameters in drug design.

-

Materials Science and Electrolytes: The high polarity and electrochemical stability of sulfonamides make them promising candidates for advanced applications. Structurally related compounds, such as N,N-dimethyltrifluoromethanesulfonamide, are actively being researched as stable, non-flammable solvents for high-voltage electrolytes in next-generation lithium batteries[19][20]. This research highlights the inherent stability and desirable physicochemical properties of the N,N-dimethylsulfonamide core structure.

Safety and Handling

Adherence to proper laboratory safety protocols is paramount when handling any chemical reagent.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing[6].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents[6].

-

Fire Safety: While DMMSA is a solid with a relatively high boiling point, standard precautions for organic chemicals should be taken. Keep away from heat and sources of ignition[6].

-

Disposal: Dispose of waste material in accordance with all applicable local, regional, and national regulations.

References

- Oakwood Chemical. N,N-Dimethyl methanesulfonamide. [Link]

- PubChem. N,N-Dimethylmethanesulphonamide | C3H9NO2S | CID 70191. [Link]

- ResearchGate. Safe and Scalable Syntheses of N,N-Dimethyltrifluoromethanesulfonamide (DMTMSA)

- SpectraBase. This compound - Optional[13C NMR] - Chemical Shifts. [Link]

- LookChem. N,N-DIMETHYL METHANESULFONAMIDE 918-05-8 wiki. [Link]

- Ruiyi Tech. N,N-Dimethyl-methanesulfonamide. [Link]

- SpectraBase. This compound - Optional[Vapor Phase IR] - Spectrum. [Link]

- Google Patents.

- ResearchGate.

- ResearchGate. Synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide. [Link]

- ResearchGate. Lithium (fluorosulfonyl)(n-nonafluorobutanesulfonyl)imide for stabilizing cathode–electrolyte interface in sulfonamide electrolytes | Request PDF. [Link]

Sources

- 1. N,N-Dimethylmethanesulphonamide | C3H9NO2S | CID 70191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. N,N-Dimethyl methanesulfonamide | 918-05-8 [chemicalbook.com]

- 4. N,N-Dimethyl methanesulfonamide [oakwoodchemical.com]

- 5. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. N,N-Dimethyl-methanesulfonamide _上海瑞一医药科技股份有限公司【官网】-Ruiyi Tech [ruiyitech.com]

- 8. N,N-Dimethyl methanesulfonamide CAS#: 918-05-8 [m.chemicalbook.com]

- 9. guidechem.com [guidechem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. US3574740A - Method of preparing methane sulfonamide and its derivatives - Google Patents [patents.google.com]

- 12. chem.washington.edu [chem.washington.edu]

- 13. researchgate.net [researchgate.net]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. N,N-Dimethyl methanesulfonamide(918-05-8) IR Spectrum [m.chemicalbook.com]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. N,N-Dimethyl methanesulfonamide(918-05-8) 1H NMR [m.chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

N,N-Dimethylmethanesulfonamide molecular weight

An In-Depth Technical Guide to N,N-Dimethylmethanesulfonamide: Synthesis, Properties, and Potential as a Medicinal Chemistry Building Block

Abstract

This compound (CAS No. 918-05-8) is a tertiary sulfonamide that, while structurally simple, represents an intriguing building block for medicinal chemistry and drug design. The sulfonamide moiety is a cornerstone pharmacophore, present in a vast array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, a robust and scalable laboratory synthesis protocol, and critical safety considerations. Furthermore, we delve into the strategic rationale for its potential use in drug development, focusing on how its unique structural features—specifically the N,N-dimethyl substitution—can be leveraged by medicinal chemists to modulate pharmacokinetic and pharmacodynamic properties of lead compounds.

Introduction: The Sulfonamide Moiety in Drug Discovery

The sulfonamide functional group (-SO₂NRR') is one of the most significant and privileged structures in the history of medicinal chemistry. Its journey began with the discovery of the antibacterial properties of prontosil, leading to the development of sulfa drugs, the first class of systemic antimicrobial agents. The enduring utility of this moiety stems from its unique physicochemical characteristics: it is a stable, non-basic group with a tetrahedral geometry, and its sulfonyl oxygens are potent hydrogen bond acceptors.

While primary (-SO₂NH₂) and secondary (-SO₂NHR) sulfonamides can also act as hydrogen bond donors, the subject of this guide, this compound, is a tertiary sulfonamide. This seemingly minor structural alteration—the replacement of N-H protons with methyl groups—has profound implications for its molecular interactions, removing its hydrogen bond donor capability entirely. This distinction is critical for a medicinal chemist, as it allows for the precise tuning of a drug candidate's binding mode and physical properties. This guide will explore this compound not as a compound with a long list of established applications, but as a strategic tool for introducing the dimethylsulfamoyl group to systematically probe and optimize molecular properties in drug discovery programs.

Physicochemical Properties

A thorough understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis and for predicting its influence on the properties of a final drug molecule. This compound is a low-melting solid at room temperature, soluble in a range of organic solvents.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₉NO₂S | [1][2] |

| Molecular Weight | 123.18 g/mol | [1] |

| CAS Number | 918-05-8 | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 46-50 °C | [3] |

| Boiling Point | 119-120 °C (at 17 mmHg) | [3] |

| Density | 1.158 g/cm³ | [2] |

| Topological Polar Surface Area | 45.8 Ų | [1] |

| XLogP3-AA | -0.5 | [1] |

Table 1: Key Physicochemical Properties of this compound.

The negative XLogP3 value indicates a high degree of hydrophilicity, a crucial parameter in drug design influencing solubility and cell permeability.

Synthesis of this compound

The synthesis of this compound is a straightforward and robust nucleophilic substitution reaction. The most common and industrially scalable method involves the reaction of methanesulfonyl chloride with dimethylamine.

Reaction Mechanism

The synthesis proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of dimethylamine onto the highly electrophilic sulfur atom of methanesulfonyl chloride. This is followed by the elimination of a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion.

Step-by-Step Experimental Protocol

This protocol describes a standard laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents:

-

Methanesulfonyl chloride (MsCl)

-

Dimethylamine (solution in THF or as a gas)

-

Triethylamine (TEA) or Pyridine (as base)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve dimethylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Causality Note: This initial cooling is crucial to control the highly exothermic reaction between the amine and the sulfonyl chloride, preventing side reactions and ensuring safety.

-

Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.05 equivalents), dissolved in a small amount of anhydrous DCM, to the cooled amine solution dropwise via a dropping funnel over 30 minutes. Maintain the internal temperature below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 2-4 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS by observing the consumption of the starting materials.

-

Workup - Quenching: Once the reaction is complete, carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove residual acid), and finally with brine. Self-Validation Note: These sequential washes ensure the removal of ionic impurities. The pH of the aqueous layers can be checked to confirm successful extraction.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography if necessary.

Applications in Medicinal Chemistry: A Strategic Building Block

While this compound is not a widely cited intermediate in the synthesis of blockbuster drugs, its value lies in its potential as a strategic building block and a chemical probe. Medicinal chemists often synthesize arrays of related compounds to establish a Structure-Activity Relationship (SAR). The introduction of the dimethylsulfamoyl group offers a unique modification.

Modulating Hydrogen Bonding Capacity

The primary strategic value of using this compound as a reagent is to install a sulfonamide that is incapable of acting as a hydrogen bond donor. In drug design, a hydrogen bond between a drug and its protein target can be a major driver of potency. However, in some cases, this interaction may be undesirable or lead to off-target effects.

-

Case Study (Hypothetical): Imagine a lead compound with a secondary sulfonamide (-SO₂NHR) that binds potently to its target kinase. However, this N-H group also forms a strong hydrogen bond with a water molecule that bridges to an anti-target, causing toxicity. By synthesizing an analog where the N-H is replaced with N-(CH₃)₂, the chemist can test the hypothesis that removing this specific hydrogen bond will abrogate the toxicity while potentially maintaining sufficient on-target activity.

Impact on Physicochemical Properties

Replacing an N-H proton with a methyl group increases the lipophilicity and can alter the conformation and solubility of the parent molecule. This can have significant downstream effects on a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Using this compound-derived precursors allows for a systematic exploration of these effects.

Use as a Chemical Intermediate

This compound can be viewed as a simple and stable carrier of the dimethylsulfamoyl moiety. While not as common as other building blocks, it serves as a valuable reagent in cases where this specific functional group is desired to probe the chemical space around a lead compound. Its straightforward synthesis ensures that it can be readily prepared in sufficient quantities for library synthesis in the early stages of drug discovery.

Safety and Handling

This compound must be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant and is harmful if ingested.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. All handling should be done in a chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a compound whose value in drug discovery is best understood not through a list of past applications, but through the lens of strategic, hypothesis-driven medicinal chemistry. It provides the medicinal chemist with a tool to systematically remove a hydrogen bond donor site, modulate lipophilicity, and explore new chemical space around a pharmacophore. Its robust and well-understood synthesis makes it an accessible building block for research and development. As drug discovery continues to rely on the fine-tuning of molecular properties to achieve both potency and safety, the strategic use of simple, well-characterized building blocks like this compound will remain an essential part of the modern chemist's toolkit.

References

- PubChem. N,N-Dimethylmethanesulphonamide.

- Organic Syntheses. Methanesulfonyl cyanide. [Link]

- Wikipedia. Methanesulfonyl chloride. [Link]

Sources

- 1. Buy Allylcyclohexane (EVT-304450) | 2114-42-3 [evitachem.com]

- 2. US20230321039A1 - N-n-dimethyltryptamine (dmt) and dmt analog compositions, methods of making, and methods of use thereof - Google Patents [patents.google.com]

- 3. LY2801653 is an orally bioavailable multi-kinase inhibitor with potent activity against MET, MST1R, and other oncoproteins, and displays anti-tumor activities in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

N,N-Dimethylmethanesulfonamide synthesis pathway

An In-depth Technical Guide to the Synthesis of N,N-Dimethylmethanesulfonamide

Introduction

This compound (DMMSA), with the chemical formula C₃H₉NO₂S, is a tertiary sulfonamide characterized by a methanesulfonyl group bonded to a dimethylamino moiety.[1] Sulfonamides are a cornerstone functional group in organic and medicinal chemistry, integral to a wide array of therapeutic agents due to their diverse biological activities.[2] While DMMSA itself is a relatively simple molecule, the methodologies for its synthesis are foundational and broadly applicable to the preparation of more complex sulfonamide-containing structures. Understanding its synthesis provides researchers and drug development professionals with a robust framework for constructing sulfonamide-based molecules.

This guide provides a detailed exploration of the primary synthesis pathway for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical parameters for process optimization. It is designed to serve as a practical resource for scientists in both academic and industrial research settings.

Core Synthesis Pathway: N-Sulfonylation of Dimethylamine

The most direct and widely employed method for synthesizing this compound is the N-sulfonylation of dimethylamine using methanesulfonyl chloride (MsCl).[2][3] This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl sulfur center.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic attack by the lone pair of electrons on the nitrogen atom of dimethylamine on the highly electrophilic sulfur atom of methanesulfonyl chloride.[2][4] This addition forms a transient trigonal bipyramidal intermediate. Subsequently, the chloride ion is eliminated, and a proton is removed from the nitrogen atom, typically by a base, to yield the stable this compound product. The neutralization of the hydrogen chloride (HCl) byproduct by a base is crucial to drive the reaction to completion.[2]

Caption: General mechanism for the synthesis of this compound.

Key Reagents and Rationale for Selection

-

Methanesulfonyl Chloride (MsCl): This is the activated source of the methanesulfonyl group. Its high reactivity stems from the electron-withdrawing nature of the two oxygen atoms and the chlorine atom, which makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack.

-

Dimethylamine: As the secondary amine nucleophile, it provides the dimethylamino group. It can be sourced as a gas, in an aqueous solution, or in a solution of an organic solvent like THF.

-

Base: The choice of base is critical for neutralizing the HCl byproduct.

-

Excess Dimethylamine: Dimethylamine itself can act as the base. Using an excess (e.g., 2 equivalents or more) is a simple approach where one equivalent acts as the nucleophile and the other as the acid scavenger.

-

Tertiary Amines: Non-nucleophilic tertiary amines like triethylamine (TEA) or pyridine are commonly used. They do not compete with dimethylamine in reacting with MsCl but effectively neutralize HCl, forming an ammonium salt that often can be removed during aqueous workup.[2]

-

-

Solvent: The solvent must be anhydrous and inert to the reactants.

-

Chlorinated Solvents (e.g., Dichloromethane - DCM): DCM is a common choice due to its excellent solvating properties for a wide range of organic compounds and its relative inertness.[2]

-

Ethers (e.g., Tetrahydrofuran - THF): THF is another suitable solvent, particularly for reactions conducted at low temperatures.[4]

-

Nitroalkanes (e.g., Nitroethane): A key advantage of using a nitroalkane is the insolubility of the resulting amine hydrochloride salt byproduct (e.g., dimethylamine hydrochloride).[3] This allows for the simple removal of the salt by filtration at elevated temperatures, streamlining the purification process significantly.[3]

-

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of this compound, reflecting both a general laboratory approach and a method optimized for simplified purification.

Protocol 1: General Synthesis in Dichloromethane (DCM)

This protocol is a standard laboratory procedure adapted from general N-sulfonylation methods.[2]

Materials and Equipment:

-

Two-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Nitrogen or Argon inlet

-

Thermometer

-

Standard glassware for workup (separatory funnel, flasks, etc.)

-

Rotary evaporator

-

Methanesulfonyl chloride (MsCl)

-

Dimethylamine (e.g., 40% solution in water or 2.0 M solution in THF)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Assemble a dry two-necked round-bottom flask with a magnetic stir bar under an inert atmosphere (e.g., nitrogen). Add anhydrous DCM to the flask.

-

Addition of Amines: Add dimethylamine solution (1.0 eq.) and triethylamine (1.2 eq.) to the stirred solvent.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of MsCl: Dissolve methanesulfonyl chloride (1.1 eq.) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the MsCl solution dropwise to the cooled amine solution over 20-30 minutes, ensuring the internal temperature remains below 5 °C. The reaction is exothermic, and slow addition is critical.[2]

-

Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting amine.

-

Aqueous Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine to remove triethylamine hydrochloride and excess reagents.[2]

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization or distillation.

Protocol 2: Synthesis in Nitroethane for Simplified Purification

This protocol is based on a patented method that leverages the insolubility of the amine hydrochloride byproduct to simplify isolation.[3]

Materials and Equipment:

-

Reaction vessel with mechanical stirrer, gas inlet, and thermometer

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Crystallization dish

-

Vacuum oven

-

Methanesulfonyl chloride (MsCl)

-

Gaseous dimethylamine

-

Nitroethane

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, charge a reaction vessel with nitroethane (approx. 3.3 parts by weight relative to MsCl) and methanesulfonyl chloride (1.0 part by weight). Stir until a homogenous solution is formed.[3]

-

Amine Addition: Bubble gaseous dimethylamine through the solution. The reaction is exothermic; maintain the temperature between 40 and 60 °C. Continue the addition until the mixture becomes slightly basic. The byproduct, dimethylamine hydrochloride, will precipitate as a salt during the reaction.[3]

-

Byproduct Removal: Heat the reaction mixture to approximately 70 °C and filter the hot slurry to remove the precipitated dimethylamine hydrochloride. Wash the filter cake with a small portion of hot nitroethane and combine the washings with the main filtrate.[3]

-

Product Crystallization: Cool the combined filtrate to around 5-10 °C to induce the crystallization of this compound.[4]

-

Isolation and Drying: Collect the crystalline product by filtration. Wash the product with a small amount of cold nitroethane and dry under reduced pressure at an elevated temperature (e.g., 70 °C).[4]

Caption: Experimental workflow for the general synthesis of DMMSA.

Process Optimization and Troubleshooting

The successful synthesis of this compound with high yield and purity depends on the careful control of several parameters.

| Parameter | Rationale & Importance |

| Temperature Control | The reaction is highly exothermic. Maintaining a low temperature (0-5 °C) during the addition of MsCl is crucial to minimize the formation of side products and prevent runaway reactions.[2] |

| Anhydrous Conditions | Methanesulfonyl chloride is sensitive to moisture and will readily hydrolyze to methanesulfonic acid. All glassware must be thoroughly dried, and anhydrous solvents should be used to prevent loss of reagent and ensure high yield.[2] |

| Stoichiometry | A slight excess of methanesulfonyl chloride (1.0-1.1 eq.) can be used to ensure complete consumption of the amine.[2] At least one equivalent of a base is required for each equivalent of HCl produced. |

| Order of Addition | Methanesulfonyl chloride should always be added to the amine solution, never the other way around. This maintains a low concentration of the highly reactive MsCl, helping to control the reaction rate and temperature. |

Troubleshooting Common Issues

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Low or No Yield | - Presence of moisture hydrolyzing the MsCl.- Low nucleophilicity of the amine (less relevant for dimethylamine).- Ineffective base. | - Ensure all glassware is oven-dried and use anhydrous solvents and reagents.- Use a stronger, non-nucleophilic base if needed.[2] |

| Formation of Side Products | - Reaction temperature was too high, leading to degradation or side reactions. | - Maintain a low temperature (0 °C) during the addition of MsCl and control the addition rate carefully.[2] |

| Difficult Purification | - Excess base or the resulting hydrochloride salt is co-eluting with the product.- Incomplete removal of reagents during workup. | - Ensure the aqueous workup is thorough. A brine wash is critical for removing water-soluble impurities.[2]- Consider the nitroalkane method to precipitate and filter off the salt byproduct.[3] |

Conclusion

The synthesis of this compound is most reliably achieved through the N-sulfonylation of dimethylamine with methanesulfonyl chloride. This method is robust, high-yielding, and versatile. The key to a successful synthesis lies in the meticulous control of reaction conditions, particularly temperature and the exclusion of moisture. By carefully selecting the base and solvent system—such as leveraging the properties of a nitroalkane solvent to simplify purification—researchers can develop highly efficient and scalable protocols. The principles and techniques outlined in this guide provide a solid foundation for the synthesis of not only DMMSA but also a broad spectrum of other sulfonamide-containing molecules vital to research and development.

References

- BenchChem. (2025). Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. Benchchem.

- Kilgallon, L. J., et al. (2023). Safe and Scalable Syntheses of N,N-Dimethyltrifluoromethanesulfonamide (DMTMSA) and Other Trifluoromethanesulfonamide Solvents for High Energy Density Battery Applications.

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Methanesulfonamide from Methanesulfonyl Chloride. Benchchem.

- BenchChem. (n.d.). Methanesulfonamide, N-(trimethylsilyl)- synthesis from methanesulfonyl chloride. Benchchem.

- Google Patents. (n.d.). Method of preparing methane sulfonamide and its derivatives.

- PubChem. (n.d.). N,N-Dimethylmethanesulphonamide.

- Gavrylenko, O. V., et al. (2025). Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods.

Sources

A Technical Guide to N,N-Dimethylmethanesulfonamide: Nomenclature, Properties, and Applications

Executive Summary: This guide provides a comprehensive technical overview of N,N-Dimethylmethanesulfonamide, a chemical compound of interest to researchers and professionals in drug development. The primary objective is to establish its definitive International Union of Pure and Applied Chemistry (IUPAC) name and to explore its chemical identity, physicochemical properties, synthetic pathways, and relevant applications. This document synthesizes data from authoritative chemical databases and scientific literature to offer field-proven insights into its handling, analysis, and utility in a research and development context.

Chemical Identity and Nomenclature

The foundation of all chemical research is the unambiguous identification of a substance. This section delineates the formal nomenclature and structural representation of the target compound.

Unambiguous IUPAC Nomenclature

The correct and systematic IUPAC name for the compound is This compound .[1][2][3][4] This name is derived according to the following hierarchical rules:

-

Parent Alkane: The core is a single-carbon alkane, "methane."

-

Principal Functional Group: A sulfonamide group (-SO₂N<) is attached to the methane core, giving "methanesulfonamide."

-

Substituents on Nitrogen: The nitrogen atom of the amide is substituted with two methyl groups. These are designated by the prefix "N,N-dimethyl-," indicating that both methyl groups are attached to the nitrogen atom.

Combining these components yields the final, systematic name. The alternative spelling, N,N-dimethylmethanesulphonamide, is also commonly encountered in literature.[4][5]

Structural Representation

The molecular structure defines the compound's chemical behavior and properties.

Caption: 2D Chemical Structure of this compound.

Key Chemical Identifiers

For database cross-referencing and regulatory compliance, the following identifiers are critical.

| Identifier | Value | Source |

| CAS Number | 918-05-8 | [2][4][6] |

| Molecular Formula | C₃H₉NO₂S | [1][2][4] |

| Molecular Weight | 123.17 g/mol | [5][6] |

| InChI Key | WCFDSGHAIGTEKL-UHFFFAOYSA-N | [1][2][4] |

| Canonical SMILES | CN(C)S(=O)(=O)C | [1][2] |

| PubChem CID | 70191 | [1][5] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various systems, influencing its suitability as a solvent, reagent, or drug scaffold.

| Property | Value | Source / Method |

| Physical State | Solid | [7] |

| Melting Point | 46°C to 50°C | [5][7] |

| Boiling Point | 119°C to 120°C (at 17 mmHg) | [5] |

| Topological Polar Surface Area | 45.8 Ų | [1] Computed |

| XLogP3-AA | -0.5 | [1] Computed |

| Hydrogen Bond Donor Count | 0 | [1] Computed |

| Hydrogen Bond Acceptor Count | 3 | [1] Computed |

The low XLogP3 value suggests high hydrophilicity. The absence of hydrogen bond donors but presence of three acceptors (the two oxygen atoms and the nitrogen atom) indicates it can accept hydrogen bonds from protic solvents, contributing to its solubility characteristics.

Synthesis and Manufacturing Considerations

Understanding the synthetic origin of a compound is crucial for assessing potential impurities and scalability. The most direct and common laboratory-scale synthesis of this compound involves the reaction of methanesulfonyl chloride with dimethylamine.

General Synthetic Pathway

This reaction is a classic nucleophilic substitution at a sulfonyl center. Dimethylamine acts as the nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of the S-N bond characteristic of the sulfonamide. An excess of dimethylamine or the addition of a non-nucleophilic base (e.g., triethylamine) is required to neutralize the hydrochloric acid byproduct generated during the reaction.

Experimental Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process from reactants to the purified final product.

Caption: General workflow for the synthesis of this compound.

Self-Validating Synthetic Protocol

-

Setup: To a three-necked round-bottom flask under an inert nitrogen atmosphere, add dimethylamine (2.2 equivalents, as a 2M solution in THF) and triethylamine (1.5 equivalents). Cool the flask to 0°C in an ice bath.

-

Causality: The use of an inert atmosphere prevents reactions with moisture. Cooling is essential to control the exothermic reaction. Triethylamine acts as an acid scavenger.

-

-

Reaction: Add methanesulfonyl chloride (1.0 equivalent) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material (methanesulfonyl chloride).

-

Trustworthiness: This in-process control validates that the reaction has proceeded to completion before initiating the workup.

-

-

Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract three times with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a white solid.

-

Confirmation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, and its melting point should be compared to the literature value.[5][7]

Applications in Research and Drug Development

While not a blockbuster molecule itself, this compound and its structural motifs are relevant in several areas of chemical and pharmaceutical science.

-

Chemical Building Block: The sulfonamide group is a key pharmacophore in many drugs. This compound can serve as a simple starting material or fragment in the synthesis of more complex molecules.

-

Medicinal Chemistry: The dimethylamine moiety is frequently incorporated into drug candidates to enhance aqueous solubility and modulate pharmacological properties.[8] The presence of this functional group can improve bioavailability.[8] However, it's also a known precursor to the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen, which necessitates careful control during manufacturing and storage of pharmaceuticals containing this structure.[8]

-

Specialty Solvents: Fluorinated analogues, such as 1,1,1-Trifluoro-N,N-dimethylmethanesulfonamide, are explored as stable, non-flammable solvents for high-energy applications like lithium-ion batteries due to their high electrochemical stability.[9][10] This suggests that the non-fluorinated parent compound could have utility as a polar, aprotic solvent in niche applications where its specific properties are advantageous.

-

Drug Excipients: Related N,N-dimethyl amides, such as N,N-Dimethylacetamide (DMA), are approved as excipients in drug formulations.[11] Interestingly, some studies have shown that DMA itself may possess bioactivity, binding to bromodomains and potentially influencing epigenetic processes.[11] This highlights the importance of thoroughly characterizing the biological activity of all components in a drug product.

Analytical Methodologies for Quantification

Accurate and precise quantification is essential in drug development for pharmacokinetic studies, quality control, and impurity profiling. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.

Representative Protocol: LC-MS/MS Quantification

This protocol describes a general approach for quantifying this compound in a biological matrix (e.g., plasma) or a drug product.

-

Sample Preparation (Protein Precipitation): To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte). Vortex for 1 minute.

-

Causality: Acetonitrile precipitates proteins, which would otherwise interfere with the analysis and damage the LC column. The internal standard corrects for variations in sample processing and instrument response.

-

-

Isolation: Centrifuge the sample at 14,000 rpm for 10 minutes. Transfer the supernatant to a clean vial for analysis.

-

Chromatographic Separation:

-

LC System: UHPLC system.

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.

-

Causality: The C18 column separates compounds based on hydrophobicity. The acidic mobile phase promotes analyte ionization for MS detection.

-

-

Mass Spectrometric Detection:

-

Instrument: Tandem quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization, Positive Mode (ESI+).

-

MRM Transitions: Monitor specific Multiple Reaction Monitoring (MRM) transitions for the analyte (e.g., m/z 124.1 -> [fragment ion]) and the internal standard.

-

Trustworthiness: MRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion fragmentation, minimizing interference from matrix components.[12][13]

-

-

Quantification: Construct a calibration curve using standards of known concentrations and determine the concentration of the analyte in the unknown samples by interpolating from this curve.

Analytical Workflow Diagram

Caption: Workflow for LC-MS/MS quantification of this compound.

Safety, Handling, and Storage

Proper handling is paramount for laboratory safety. While this compound is a solid at room temperature, standard chemical handling precautions should be observed.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7]

-

Handling: Avoid creating dust.[7] Handle in a well-ventilated area or a chemical fume hood.[7]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

-

Incompatibilities: Avoid strong oxidizing agents.[7]

Disclaimer: This information is a summary. Always consult the specific Safety Data Sheet (SDS) for the material before use.

Conclusion

This compound is the formally correct IUPAC name for the chemical with CAS number 918-05-8. It is a hydrophilic, polar solid whose structure is relevant to medicinal chemistry and materials science. Its synthesis is straightforward, and robust analytical methods exist for its quantification. While its direct applications are specialized, its structural components are prevalent in drug development, making a thorough understanding of its properties, synthesis, and analysis essential for researchers in the field.

References

- PubChem. N,N-Dimethylmethanesulphonamide | C3H9NO2S | CID 70191. [Link]

- PubChem. CID 159261367 | C6H18N2O4S2. [Link]

- NIST. Methanesulfonamide, N,N-dimethyl-. [Link]

- ResearchGate. Safe and Scalable Syntheses of N,N-Dimethyltrifluoromethanesulfonamide (DMTMSA)

- PubChem. N,N-dimethylsulfonamide | C2H6NO2S-. [Link]

- PubChem. 1,1,1-Trifluoro-N,N-dimethylmethanesulfonamide | C3H6F3NO2S | CID 179504. [Link]

- PubMed Central.

- FDA. LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. [Link]

- In-Pharma Technologist. Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. [Link]

- NIH. A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. [Link]

- Royal Society of Chemistry. Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. [Link]

- Royal Society of Chemistry. Electrosynthesis of N,N-dimethylformamide from market-surplus trimethylamine coupled with hydrogen production. [Link]

- ResearchGate. (PDF) Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. [Link]

- PubMed Central. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

- MDPI. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. [Link]

- PubMed Central.

- European Pharmaceutical Review. Nanoparticle drug delivery innovation could enhance drug development. [Link]

Sources

- 1. N,N-Dimethylmethanesulphonamide | C3H9NO2S | CID 70191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A14454.06 [thermofisher.com]

- 3. CID 159261367 | C6H18N2O4S2 | CID 159261367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methanesulfonamide, N,N-dimethyl- [webbook.nist.gov]

- 5. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. scbt.com [scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1,1,1-Trifluoro-N,N-dimethylmethanesulfonamide | C3H6F3NO2S | CID 179504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. N,N Dimethylacetamide a drug excipient that acts as bromodomain ligand for osteoporosis treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpsjournal.com [ijpsjournal.com]

N,N-Dimethylmethanesulfonamide melting point and boiling point.

An In-depth Technical Guide on the Core Physicochemical Properties of N,N-Dimethylmethanesulfonamide

Abstract

This compound (CAS No. 918-05-8) is a sulfonamide compound whose physicochemical properties are of significant interest in various research and development sectors, including its potential use as a solvent and a synthetic building block. This technical guide provides an in-depth analysis of two of its core thermal properties: the melting point and boiling point. We will explore the reported values for these properties, discuss the underlying molecular principles, and present validated experimental protocols for their determination. This document is intended for researchers, chemists, and drug development professionals who require a precise understanding of this compound's behavior for experimental design, process scale-up, and safety assessments.

Introduction to this compound

This compound is an organic compound featuring a central sulfur atom double-bonded to two oxygen atoms and single-bonded to both a methyl group and a dimethylamino group.[1] This structure imparts specific polarity and hydrogen bond accepting capabilities that define its physical properties and potential applications.[1] Understanding its transition temperatures is the first critical step in evaluating its suitability for any laboratory or industrial process.

Chemical Identity

-

IUPAC Name: this compound[1]

-

Appearance: Typically a white to cream or pale pink solid, which may appear as crystals, powder, or a fused solid.[2][5]

Molecular Structure

The structure of this compound is fundamental to its physical properties. The sulfonyl group (O=S=O) is highly polar, while the methyl and dimethylamino groups provide organic character. The presence of a rotatable bond between the sulfur and nitrogen atoms allows for conformational flexibility.[1][4]

Caption: 2D representation of this compound.

Summary of Physicochemical Properties

For quick reference, the core physical properties of this compound are summarized below. These values are critical for predicting the compound's state under various experimental conditions.

| Property | Value | Source |

| CAS Number | 918-05-8 | [2][3] |

| Molecular Formula | C₃H₉NO₂S | [2][4] |

| Molecular Weight | 123.17 g/mol | [5][6] |

| Melting Point | 42 - 51 °C | [2][5] |

| Boiling Point | 165.8 °C (at 760 mmHg) | [4] |

| 119 - 120 °C (at 17 mmHg) | [6] | |

| Appearance | White to pale pink solid | [2][5] |

In-Depth Analysis of Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a crystalline solid, this occurs when the thermal energy is sufficient to overcome the intermolecular forces holding the molecules in a fixed crystal lattice.

Reported Values and Influencing Factors